REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]2[N:12]=[CH:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[C:4]2[N:3]=1.P(Cl)(Cl)([Cl:21])=O>CN(C)C1C=CN=CC=1>[Cl:21][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]2[N:12]=[CH:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[C:4]2[N:3]=1
|
Name
|
methyl 5-hydroxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=2N(C(=C1)C(F)(F)F)N=CC2C(=O)OC
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and saturated sodium chloride solution
|
Type
|
WASH
|
Details
|
The organic phase was washed in succession with 1N hydrochloric acid and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from ethyl acetate/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C(=C1)C(F)(F)F)N=CC2C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |